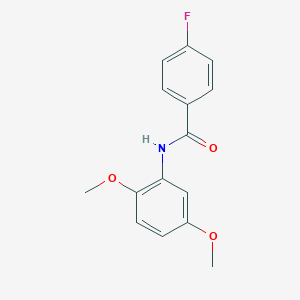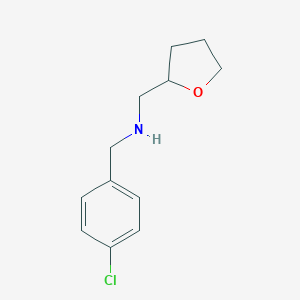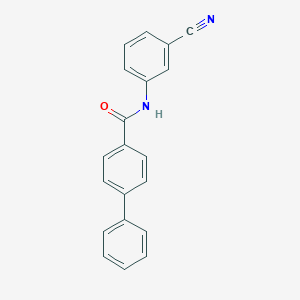
N-(3-Cyanophenyl)-4-phenyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Cyanophenyl)-4-phenyl-benzamide is a chemical compound that is widely used in scientific research. It is commonly referred to as CPB and is a member of the benzamide family of compounds. CPB has a wide range of applications, particularly in the field of medicinal chemistry. In
Mecanismo De Acción
The exact mechanism of action of CPB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. CPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylase (HDAC), a protein involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CPB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. CPB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CPB has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPB has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. CPB is also stable under a wide range of conditions, making it easy to handle and store. However, CPB has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, CPB can be toxic at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for research on CPB. One area of interest is the development of more potent and selective inhibitors of COX-2 and HDAC. Another area of interest is the investigation of CPB's potential as a treatment for other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to fully understand the mechanism of action of CPB and its potential for use in combination therapies for cancer and other diseases.
Métodos De Síntesis
CPB can be synthesized using a variety of methods. The most common method involves the reaction of 3-cyanophenylboronic acid with 4-bromoacetophenone in the presence of a palladium catalyst. The resulting intermediate is then reacted with an amine to form the final product, N-(3-Cyanophenyl)-4-phenyl-benzamide.
Aplicaciones Científicas De Investigación
CPB has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. CPB has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
5320-08-1 |
|---|---|
Nombre del producto |
N-(3-Cyanophenyl)-4-phenyl-benzamide |
Fórmula molecular |
C20H14N2O |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
N-(3-cyanophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H14N2O/c21-14-15-5-4-8-19(13-15)22-20(23)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13H,(H,22,23) |
Clave InChI |
OYJKUFGBFGDLQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B185528.png)
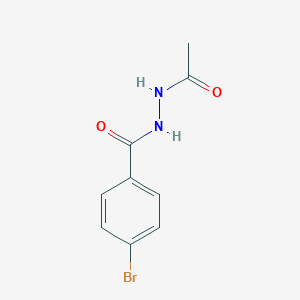
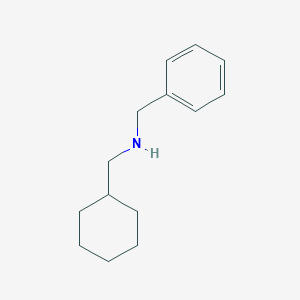
![N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B185534.png)




